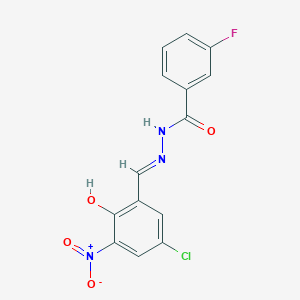
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-fluorobenzohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydrazide and has a unique chemical structure that makes it an attractive candidate for research.
Mecanismo De Acción
The mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-fluorobenzohydrazide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that play a key role in cancer cell growth and inflammation. This compound may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-fluorobenzohydrazide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-fluorobenzohydrazide. One direction is to study its potential applications in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a drug delivery system for other compounds. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for better yields and purity.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its unique chemical structure and potential anti-cancer and anti-inflammatory properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for better yields and purity.
Métodos De Síntesis
The synthesis of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-fluorobenzohydrazide involves the reaction between 3-fluorobenzoic acid hydrazide and 5-chloro-2-hydroxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields the desired compound in good yields. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-fluorobenzohydrazide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
Propiedades
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O4/c15-10-4-9(13(20)12(6-10)19(22)23)7-17-18-14(21)8-2-1-3-11(16)5-8/h1-7,20H,(H,18,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWVWOIDWDENPT-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5986009.png)
![4-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986014.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5986019.png)
![2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5986022.png)

![4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide](/img/structure/B5986040.png)
![methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5986044.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5986050.png)
![1-(4-chlorobenzyl)-N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5986075.png)
![4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5986088.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5986105.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(5-pyrimidinylethynyl)benzyl]ethanamine](/img/structure/B5986111.png)
![N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B5986117.png)
